COX-2 Inhibition Potency: Benchmarking the Parent Scaffold of a Selective Inhibitor Class
3-Anilino-1,3-diphenylpropan-1-one represents the unsubstituted parent scaffold for a class of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives that have been characterized as selective COX-2 inhibitors. While the parent compound itself has not been directly assayed for COX-2 inhibition, a study on its structural analogs establishes the class-level potential. The majority of these derivatives exhibited potent COX-2 inhibition with IC50 values in the range of 0.20-0.35 µM [1]. This contrasts sharply with the precursor, trans-chalcone, which has a different biological profile and is not a direct COX-2 inhibitor.
| Evidence Dimension | In vitro COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold of a compound class with IC50 values reported between 0.20-0.35 µM for its active derivatives [1]. |
| Comparator Or Baseline | trans-Chalcone (precursor) - No comparable COX-2 inhibition data reported. |
| Quantified Difference | Not directly quantifiable for the parent compound; establishes class potential versus unrelated biological activity of the precursor. |
| Conditions | In vitro COX-1 and COX-2 isozyme inhibition assay using purified enzymes. |
Why This Matters
This data positions 3-Anilino-1,3-diphenylpropan-1-one as a crucial core scaffold for medicinal chemistry programs targeting COX-2, differentiating it from its simple chalcone precursor which lacks this specific pharmacophoric potential.
- [1] Farzaneh, S., Shahhosseini, S., Arefi, H., Daraei, B., Esfahanizadeh, M., & Zarghi, A. (2018). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3-(phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. Medicinal Chemistry, 14(7), 652-659. View Source
